TOCP is a well-established neurotoxicant, belonging to the class of organophosphate esters. Research has focused on its ability to cause organophosphate-induced delayed neurotoxicity (OPIDN) []. This is a debilitating condition characterized by a delayed onset of weakness, paralysis, and incoordination, typically appearing 1-3 weeks after exposure []. Animal studies with TOCP have been instrumental in understanding the mechanisms of OPIDN, with findings on its effects on nerve tissue and specific proteins crucial for nerve function [, ].
Research efforts have aimed to elucidate the specific mechanisms by which TOCP exerts its neurotoxic effects. Studies have shown that TOCP disrupts the nervous system by inhibiting an enzyme called neuroesterase []. This enzyme is responsible for breaking down acetylcholine, a neurotransmitter essential for muscle movement. By inhibiting neuroesterase, TOCP leads to an accumulation of acetylcholine, causing overstimulation and ultimately damage to nerve cells [].
Target tissues for TOCP include the sciatic nerve, which is responsible for sensation and movement in the legs. Research using animal models has shown that TOCP concentrates in the sciatic nerve, leading to degeneration and functional deficits []. Other organs such as the liver, kidney, and gallbladder can also be affected by TOCP exposure [].
Tri-o-tolyl phosphate is an organophosphate compound characterized by the presence of three tolyl groups attached to a phosphate group. Its chemical formula is . This compound is primarily used as a plasticizer and flame retardant in various industrial applications, particularly in the production of plastics, lubricants, and hydraulic fluids. It appears as a colorless to pale yellow viscous liquid that is insoluble in water but soluble in organic solvents such as toluene and diethyl ether .
TCP exerts its neurotoxic effects by inhibiting the enzyme neuropathy target esterase (NTE). NTE is crucial for maintaining the function of nerve cells. When inhibited by TCP, NTE can no longer degrade certain neurotransmitters, leading to their accumulation and ultimately causing nerve cell death. This damage disrupts communication between nerves and muscles, resulting in paralysis.
TCP is a highly toxic compound and should be handled with extreme caution.
Tri-o-tolyl phosphate has been studied for its biological effects, particularly its neurotoxic potential. It has been shown to inhibit certain enzymes, including neuropathy target esterase, which is linked to organophosphate-induced delayed neuropathy. Additionally, it can affect lymphocyte proliferation, indicating potential immunotoxicity . Exposure can lead to symptoms such as gastrointestinal disturbances and peripheral neuropathy .
The synthesis of tri-o-tolyl phosphate typically involves the reaction of phosphorus oxychloride with cresols. Two main sources of cresols are:
This reaction results in a mixture of triaryl phosphates where tri-o-tolyl phosphate is one of the primary products .
Tri-o-tolyl phosphate finds applications across various industries:
Its unique properties make it valuable in formulations requiring enhanced thermal stability and reduced flammability .
Studies have shown that tri-o-tolyl phosphate interacts with several biological systems, particularly affecting enzyme activity related to nerve function. It has been found to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, leading to potential neurotoxic effects. Additionally, interactions with cytochrome P450 enzymes can influence its metabolic pathway and toxicity profile .
Several compounds share structural similarities with tri-o-tolyl phosphate. Here are some notable examples:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Tri-cresyl Phosphate | Commonly used as a plasticizer; contains ortho isomers linked to neurotoxicity. | |
Di-o-tolyl Phosphate | Used similarly but typically less toxic than tri-o-tolyl phosphate. | |
Tri-phenyl Phosphate | Known for its flame-retardant properties; less soluble in organic solvents compared to tri-o-tolyl phosphate. |
The uniqueness of tri-o-tolyl phosphate lies in its specific combination of three tolyl groups which influences its physical properties and biological activities, particularly its neurotoxic potential compared to other similar compounds .
Tri-o-tolyl phosphate is systematically named tris(2-methylphenyl) phosphate under IUPAC guidelines. Common synonyms include:
Commercial products may use trade names such as Phosflex 179C or Reofos 65.
TOCP has the molecular formula C₂₁H₂₁O₄P and a molecular weight of 368.37 g/mol. Its structure consists of a central phosphate group bonded to three ortho-methyl-substituted phenyl rings (Figure 1).
Structural Features:
Key identifiers:
Property | Value |
---|---|
SMILES | CC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2C)OC3=CC=CC=C3C |
InChI Key | YSMRWXYRXBRSND-UHFFFAOYSA-N |
Refractive Index | 1.558–1.561 (20°C) |
TOCP was first synthesized in 1854 by Alexander Williamson via the reaction of phosphorus pentachloride (PCl₅) with cresol (a mixture of ortho-, meta-, and para-methylphenol). The reaction proceeds as:
$$
3 \text{ C}7\text{H}7\text{OH} + \text{PCl}5 \rightarrow (\text{C}7\text{H}7\text{O})3\text{PO} + 3 \text{HCl}
$$
This method yielded a crude mixture of cresyl phosphate isomers, with TOCP as a minor component.
Modern synthesis employs phosphorus oxychloride (POCl₃) instead of PCl₅ for better yield control:
$$
3 \text{ C}7\text{H}7\text{OH} + \text{POCl}3 \rightarrow (\text{C}7\text{H}7\text{O})3\text{PO} + 3 \text{HCl}
$$
Key industrial advancements:
Comparative synthesis methods:
Era | Reactant | Isomer Control | Output Purity |
---|---|---|---|
1854–1950 | PCl₅ + cresol | Poor | <10% TOCP |
Post-1960 | POCl₃ + synthetic cresol | High | <0.4% TOCP |
This shift aligned with regulatory pressures to mitigate neurotoxicity risks associated with ortho-isomers.
Tri-o-tolyl phosphate possesses the molecular formula C₂₁H₂₁O₄P with a molecular weight of 368.37 g/mol [1] [2] [3]. The Chemical Abstracts Service registry number for this compound is 78-30-8 [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tris(2-methylphenyl) phosphate [1] [2] [3], reflecting its structure consisting of a central phosphate group bonded to three ortho-methylphenyl (o-tolyl) moieties.
The compound's structural identity is further characterized by its International Chemical Identifier Key YSMRWXYRXBRSND-UHFFFAOYSA-N [1] [2] [3] and Simplified Molecular Input Line Entry System notation CC1=CC=CC=C1OP(=O)(OC1=CC=CC=C1C)OC1=CC=CC=C1C [1] [2] [3]. The molecular structure features a phosphorus atom at the center, double-bonded to one oxygen atom and single-bonded to three oxygen atoms, each of which is connected to an o-tolyl group. The ortho-substitution pattern, where the methyl groups are positioned adjacent to the phosphate ester linkages, distinguishes this isomer from its meta- and para- counterparts and contributes significantly to its unique physicochemical and toxicological properties [4].
The percent composition by mass consists of carbon 68.47%, hydrogen 5.75%, oxygen 17.37%, and phosphorus 8.41% [2]. This composition reflects the predominance of aromatic carbon content, which contributes to the compound's hydrophobic character and thermal stability.
Property | Value | Citations |
---|---|---|
Molecular Formula | C₂₁H₂₁O₄P | [1] [2] [3] |
Molecular Weight | 368.37 g/mol | [1] [2] [3] |
CAS Number | 78-30-8 | [1] [2] [3] |
IUPAC Name | tris(2-methylphenyl) phosphate | [1] [2] [3] |
InChI Key | YSMRWXYRXBRSND-UHFFFAOYSA-N | [1] [2] [3] |
SMILES | CC1=CC=CC=C1OP(=O)(OC1=CC=CC=C1C)OC1=CC=CC=C1C | [1] [2] [3] |
Percent Composition | C: 68.47%, H: 5.75%, O: 17.37%, P: 8.41% | [2] |
The thermal behavior of tri-o-tolyl phosphate exhibits characteristic patterns typical of organophosphate esters. The compound displays a melting point of 11°C [5] [6], though some commercial sources report variations ranging from -25°C to -35°C [7] [8] depending on purity and measurement conditions. This relatively low melting point results in the compound existing as a viscous liquid at ambient temperatures.
The boiling point occurs at 410°C at atmospheric pressure [5] [7] [6], indicating substantial thermal stability under normal processing conditions. This elevated boiling point reflects the strong intermolecular forces arising from the aromatic character and the polar phosphate center. The flash point is recorded at 225°C [7] [6], establishing the temperature threshold for combustible vapor formation.
Thermal decomposition commences at temperatures exceeding 300°C [6] [9], with the decomposition process yielding various degradation products including cresols, phosphoric acid derivatives, and carbonaceous residues [10]. The thermal decomposition pathway involves initial cleavage of the phosphate-aryl ester bonds, followed by further fragmentation of the aromatic rings at higher temperatures [11] [12]. Under controlled pyrolysis conditions at 370°C, the decomposition products include phenol, cresols, carbon monoxide, carbon dioxide, methane, benzene, toluene, and various alcohols and ketones [6].
Thermal Property | Value | Citations |
---|---|---|
Melting Point | 11°C (range: -35°C to 11°C) | [5] [7] [6] [8] |
Boiling Point | 410°C | [5] [7] [6] |
Flash Point | 225°C | [7] [6] |
Thermal Decomposition Temperature | >300°C | [6] [9] |
Vapor Pressure (25°C) | 6.6 × 10⁻⁵ Pa | [6] |
The octanol-water partition coefficient represents a fundamental parameter characterizing the hydrophobic nature of tri-o-tolyl phosphate. Experimental and calculated values for log P range from 5.11 to 6.34 [13] [6] [14], indicating a strongly hydrophobic compound with high affinity for organic phases. This elevated partition coefficient reflects the predominant aromatic character and the minimal polar surface area contributed by the phosphate group.
The hydrophobicity parameter directly correlates with the compound's bioaccumulation potential and environmental persistence [15]. The high log P value suggests significant potential for biomagnification through food chains and preferential accumulation in lipid-rich tissues. This partitioning behavior also influences the compound's distribution in environmental compartments, favoring association with organic matter, sediments, and biological lipids rather than aqueous phases.
The Henry's law constant has been estimated at 0.036 Pa·m³/mol at 20°C and 0.068 Pa·m³/mol at 25°C [6], indicating low volatility from aqueous solutions. This parameter governs the air-water partitioning equilibrium and suggests that volatilization from water bodies represents a minor environmental fate process compared to adsorption and bioaccumulation.
The solubility profile of tri-o-tolyl phosphate demonstrates a pronounced dichotomy between aqueous and organic media, consistent with its hydrophobic character. Water solubility is extremely limited, with reported values ranging from 0.01 to 0.102 mg/L at 25°C [1] [7] [6]. This minimal aqueous solubility classifies the compound as practically insoluble in water under environmental conditions.
In contrast, tri-o-tolyl phosphate exhibits excellent solubility in organic solvents. The compound is readily soluble in diethyl ether [1] [16], toluene [16], hexane [16], benzene [17], chloroform [18], and dichloromethane [18]. Miscibility with most organic solvents has been reported [16] [19], reflecting strong intermolecular interactions with nonpolar and moderately polar organic phases.
Alcoholic solvents present intermediate solubility behavior, with the compound being slightly soluble in methanol and ethanol [1] [7]. This limited alcohol solubility results from the competition between the hydrophobic aromatic domains and the polar phosphate functionality for solvation by the amphiphilic alcohol molecules.
Solvent Type | Solubility | Classification | Citations |
---|---|---|---|
Water (25°C) | 0.01-0.102 mg/L | Insoluble | [1] [7] [6] |
Methanol | Slightly soluble | Limited solubility | [1] [7] |
Ethanol | Slightly soluble | Limited solubility | [1] [7] |
Diethyl Ether | Soluble | Good solubility | [1] [16] |
Toluene | Soluble | Good solubility | [16] |
Hexane | Soluble | Good solubility | [16] |
Chloroform | Soluble | Good solubility | [18] |
Organic Solvents (general) | Miscible | Excellent solubility | [16] [19] |
The hydrolytic stability of tri-o-tolyl phosphate exhibits strong pH dependence, following patterns characteristic of organophosphate esters. Under neutral conditions (pH 7), hydrolysis proceeds extremely slowly with a half-life of 44-47 days [6] [20]. This stability under environmentally relevant pH conditions contributes to the compound's persistence in natural water systems and biological matrices.
Alkaline hydrolysis represents the primary degradation pathway under elevated pH conditions. At pH 13 in sodium hydroxide-acetone solutions, the hydrolysis half-life decreases dramatically to 1.31-1.66 hours [14] [20]. The alkaline hydrolysis follows a nucleophilic substitution mechanism, with hydroxide ions attacking the phosphorus center and cleaving the phosphate-aryl ester bonds [21] [14]. The primary hydrolysis products include cresol and dicresyl phosphate intermediates [21] [14].
Acidic hydrolysis proceeds similarly to neutral conditions, with very slow kinetics [14]. The protonation of the phosphate oxygen under acidic conditions does not significantly enhance the electrophilicity of the phosphorus center, resulting in minimal acceleration of the hydrolysis rate compared to neutral pH.
The hydrolysis mechanism involves nucleophilic attack by water or hydroxide ions at the phosphorus center, followed by cleavage of the P-O ester bond. The reaction proceeds through a pentacoordinate phosphorus transition state, with the rate-determining step being the formation of this activated complex [22] [23]. The pH dependence reflects the availability and nucleophilicity of the attacking species, with hydroxide ions being significantly more reactive than water molecules.
pH Condition | Half-life | Mechanism | Products | Citations |
---|---|---|---|---|
pH 7 (neutral) | 44-47 days | Slow nucleophilic substitution | Cresol, dicresyl phosphate | [6] [20] |
pH 13 (alkaline) | 1.31-1.66 hours | Rapid nucleophilic substitution | Cresol, dicresyl phosphate | [14] [20] |
Acidic | Very slow (similar to neutral) | Slow nucleophilic substitution | Cresol, dicresyl phosphate | [14] |
Photolytic degradation of tri-o-tolyl phosphate occurs under ultraviolet irradiation, representing an important environmental fate process. Photolysis in ethanol solutions yields monoaryl phosphate and diphenyl derivatives as primary products [14]. The photochemical pathway involves initial excitation of the aromatic chromophores, followed by homolytic cleavage of the phosphate-aryl bonds and subsequent radical recombination reactions.
The photodegradation mechanism initiates with absorption of UV radiation by the aromatic rings, promoting electrons to excited states. The excited molecules undergo bond dissociation, preferentially cleaving the weaker P-O ester bonds compared to the aromatic C-C bonds. The resulting aryl radicals and phosphate-centered radicals can undergo various secondary reactions, including hydrogen abstraction, radical coupling, and oxidation processes [14].
Environmental photolysis may be enhanced by the presence of photosensitizers, such as humic substances in natural waters, which can transfer energy to tri-o-tolyl phosphate molecules and accelerate the degradation process. The photodegradation rate depends on factors including light intensity, wavelength distribution, dissolved oxygen concentration, and the presence of quenching or sensitizing species.
Advanced oxidation processes involving UV radiation combined with hydrogen peroxide or ozone have been investigated for the remediation of organophosphate contamination [24]. These systems generate highly reactive hydroxyl radicals that can efficiently degrade tri-o-tolyl phosphate and its metabolites, offering potential for water treatment applications.
Process | Products | Conditions | Citations |
---|---|---|---|
UV Photolysis | Monoaryl phosphate, diphenyl derivatives | Ethanol solution, UV irradiation | [14] |
Advanced Oxidation | Multiple oxidation products | UV/H₂O₂ system | [24] |
Environmental Photolysis | Various photoproducts | Natural sunlight, aquatic systems | [14] |
Health Hazard;Environmental Hazard